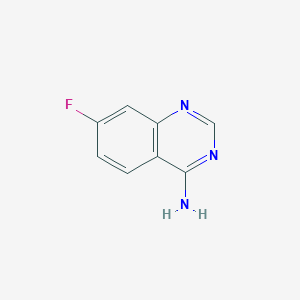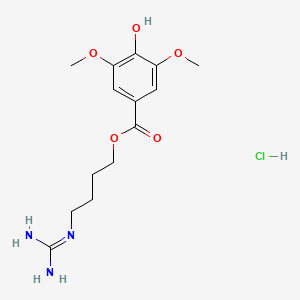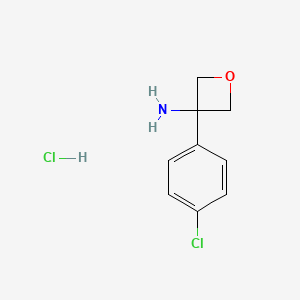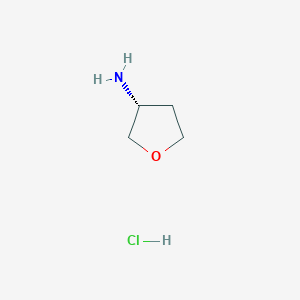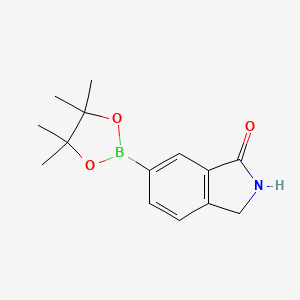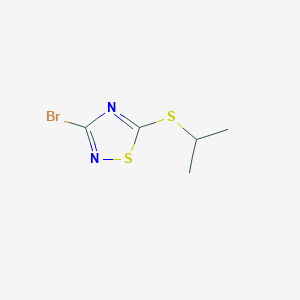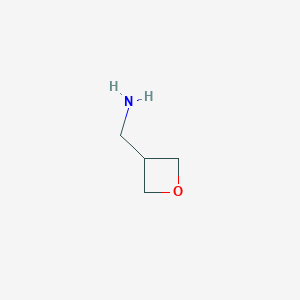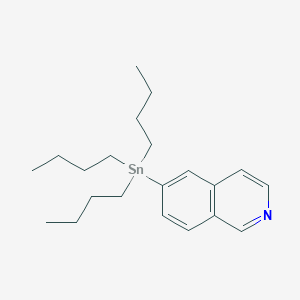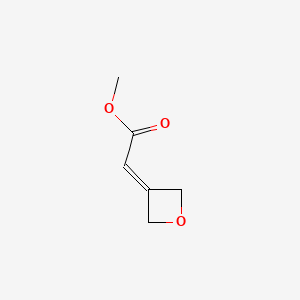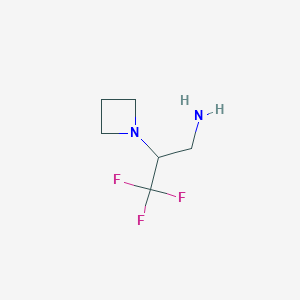
2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine
Übersicht
Beschreibung
Azetidines are a class of organic compounds characterized by a four-membered ring structure. They are used in various fields, including medicinal chemistry, due to their unique structural and chemical properties .
Molecular Structure Analysis
Azetidines have a four-membered ring structure. The specific molecular structure of “2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine” would depend on the arrangement of the atoms and the specific functional groups present .Chemical Reactions Analysis
Azetidines can participate in a variety of chemical reactions. For instance, a series of novel 2-azetidinones were synthesized from related Schiff bases by [2+2] cycloaddition reaction . The specific reactions that “2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine” can undergo would depend on its specific structure and conditions.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Agents
A study by Ansari and Lal (2009) explored the synthesis of novel azetidin-2-ones, which showed promise as antimicrobial agents. This indicates that compounds including 2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine can be effective in antimicrobial applications (Ansari & Lal, 2009).
Antitubercular and Antimicrobial Activities
Research by Chandrashekaraiah et al. (2014) involved synthesizing pyrimidine-azetidinone analogues that exhibited notable antimicrobial and antituberculosis activities. This suggests potential uses of azetidin-1-yl compounds in combating bacterial and fungal infections, as well as tuberculosis (Chandrashekaraiah et al., 2014).
Anti-Inflammatory Activity
Sharma, Maheshwari, and Bindal (2013) synthesized new derivatives of azetidin-2-one with anti-inflammatory properties. These findings highlight the potential of azetidin-1-yl compounds in developing anti-inflammatory drugs (Sharma, Maheshwari, & Bindal, 2013).
Synthesis and Antimicrobial Activity of Azetidin-2-One
Nayak, Shrivastava, and Singhai (2016) reported on the synthesis of azetidin-2-one fused quinoline derivatives with significant antibacterial and antifungal activities. This underlines the broad spectrum of antimicrobial applications of azetidin-1-yl compounds (Nayak, Shrivastava, & Singhai, 2016).
Azetidines and Azetines: Monocyclic
Singh, D’hooghe, and Kimpe (2008) detailed the thermal stability and reactivity of azetidines and azetidin-2-ones, which are useful in synthesizing a variety of compounds, including those with pharmaceutical applications (Singh, D’hooghe, & Kimpe, 2008).
Antidepressant and Nootropic Agents
Thomas, Nanda, Kothapalli, and Hamane (2016) synthesized Schiff’s bases and azetidinones, showing potential as antidepressant and nootropic agents. This demonstrates the utility of azetidin-1-yl compounds in central nervous system (CNS) related therapies (Thomas, Nanda, Kothapalli, & Hamane, 2016).
In Vitro Antioxidant Properties
Jaishree, Ramdas, Sachin, and Ramesh (2012) reported the synthesis of novel thiazole derivatives with azetidin-1-yl groups that exhibited potent in vitro antioxidant activities, indicating their potential in oxidative stress-related therapies (Jaishree, Ramdas, Sachin, & Ramesh, 2012).
Eigenschaften
IUPAC Name |
2-(azetidin-1-yl)-3,3,3-trifluoropropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)5(4-10)11-2-1-3-11/h5H,1-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVNZGJNHPMVQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



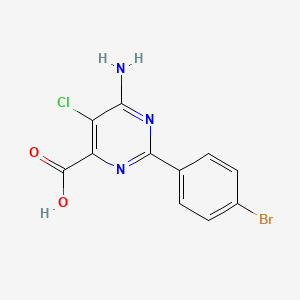

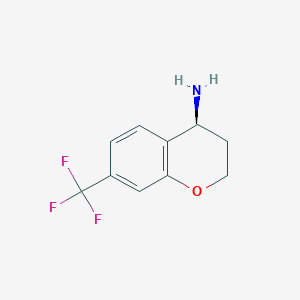
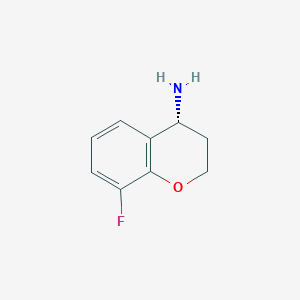
![Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1394154.png)
